6-(4-Methylphenoxy)nicotinaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISORSWVBWIJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377271 | |
| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338960-65-9 | |
| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Context and Significance of Nicotinaldehyde Derivatives in Chemical Synthesis
Nicotinaldehyde, also known as pyridine-3-carboxaldehyde, and its derivatives are valuable building blocks in the world of organic synthesis. researchgate.netmdpi.com As pyridine-based aldehydes, they possess a reactive formyl group attached to a nitrogen-containing aromatic ring, a combination that imparts unique reactivity and makes them versatile intermediates. mdpi.com
The significance of nicotinaldehyde derivatives stems from their crucial role in the synthesis of a wide array of more complex molecules, particularly in the agrochemical and pharmaceutical industries. rsc.orgresearchgate.net The aldehyde functional group can readily participate in numerous chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. This reactivity allows chemists to elaborate the simple nicotinaldehyde core into intricate molecular architectures. For instance, nicotinaldehyde is a key reagent in the synthesis of certain insecticides, where it reacts with other molecules to form the active ingredient. rsc.orgresearchgate.net
In medicinal chemistry, the pyridine (B92270) ring is a well-established pharmacophore found in many approved drugs. Consequently, nicotinaldehyde derivatives serve as essential precursors for the development of new therapeutic agents. They are used to construct molecules targeting a range of biological pathways, contributing to the discovery of novel treatments. mdpi.com
Overview of the Phenoxy Pyridyl Scaffold in Contemporary Chemistry
The phenoxy-pyridyl scaffold, which forms the core structure of 6-(4-Methylphenoxy)nicotinaldehyde, is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a recurring motif in a variety of biologically active compounds. The combination of a phenoxy group (a phenyl ring linked via an oxygen atom) and a pyridine (B92270) ring creates a diaryl ether-like structure with distinct electronic and conformational properties.
The inclusion of a nitrogen atom in one of the aromatic rings distinguishes the phenoxy-pyridyl moiety from simple diaryl ethers. This nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which can significantly influence the molecule's solubility, bioavailability, and interaction with biological targets. Researchers have extensively incorporated this scaffold into molecules designed as pesticides and pharmaceuticals. For example, compounds containing the phenoxy-pyridine structure have been investigated for their potential as fungicides and herbicides.
In the realm of drug discovery, the phenoxy-pyridyl scaffold is a component of molecules designed to inhibit specific enzymes like kinases, which are crucial targets in cancer therapy. The structural rigidity and potential for diverse substitution patterns on both the phenyl and pyridine rings allow for fine-tuning of the molecule's properties to achieve desired potency and selectivity.
Research Gaps and Future Directions for 6 4 Methylphenoxy Nicotinaldehyde
Established Synthetic Pathways for Phenoxy-Nicotinaldehyde Systems
The synthesis of phenoxy-nicotinaldehyde structures can be broadly categorized into two main retrosynthetic disconnections: formation of the C-O ether bond as a key step, or the introduction of the aldehyde group onto a pre-existing phenoxypyridine scaffold.
Construction of the Phenoxy Ether Linkage
The formation of the aryl ether bond between the pyridine ring and the p-cresol moiety is a critical transformation. Two primary methods are widely employed for this purpose: nucleophilic aromatic substitution and the Mitsunobu reaction.
Nucleophilic aromatic substitution (SNAr) is a powerful method for constructing aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.comyoutube.comlibretexts.org In the context of this compound synthesis, the pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of a halogen atom at the 6-position and the electron-withdrawing aldehyde group at the 3-position.
The reaction mechanism involves the attack of a nucleophile, in this case, the 4-methylphenoxide anion (p-cresolate), on the carbon atom bearing the leaving group (typically a halogen like chlorine or fluorine). youtube.comyoutube.com This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is subsequently restored by the expulsion of the halide ion, yielding the desired diaryl ether. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the phenoxide in situ.
A plausible synthetic route would therefore involve the reaction of 6-chloronicotinaldehyde with 4-cresol in the presence of a suitable base.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Aryl Halide Precursor | Phenol (B47542) | Base | Solvent | Typical Temperature (°C) |
| 6-Chloronicotinaldehyde | 4-Methylphenol | K₂CO₃ or NaH | DMF or DMSO | 80 - 150 |
| 6-Fluoronicotinaldehyde | 4-Methylphenol | Cs₂CO₃ | DMSO | 100 - 160 |
| 2,5-Dichloronicotinaldehyde | 4-Methylphenol | KOH | NMP | 120 - 180 |
Note: This table presents illustrative conditions for SNAr reactions on related pyridine systems. Optimal conditions for the synthesis of this compound would require experimental validation.
An alternative to the classical SNAr is the copper-catalyzed Ullmann condensation, which is particularly useful for less activated aryl halides. organic-chemistry.org This reaction involves heating an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. google.com
The Mitsunobu reaction provides a mild and efficient alternative for forming the C-O ether linkage, typically proceeding under neutral conditions at or below room temperature. organic-chemistry.orgresearchgate.net This reaction couples a relatively acidic nucleophile (pKa generally < 15), such as a phenol, with a primary or secondary alcohol. organic-chemistry.org The reaction is mediated by a combination of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophilic phenol in a classic SN2 fashion. For the synthesis of the target molecule, this would most logically involve the reaction of 6-hydroxynicotinaldehyde (B33801) with 4-cresol. The phenolic proton of 4-cresol is sufficiently acidic to act as the nucleophile in this transformation.
Table 2: Typical Reagents for Mitsunobu Ether Synthesis
| Alcohol Component | Phenolic Nucleophile | Phosphine Reagent | Azodicarboxylate | Solvent |
| 6-Hydroxynicotinaldehyde | 4-Methylphenol | Triphenylphosphine (PPh₃) | Diethyl azodicarboxylate (DEAD) | THF or Dichloromethane |
| 6-Hydroxynicotinaldehyde | 4-Methylphenol | Tributylphosphine (PBu₃) | Diisopropyl azodicarboxylate (DIAD) | Toluene |
Note: This table illustrates common reagent combinations for the Mitsunobu reaction. The specific choice of reagents can influence reaction rate and ease of purification.
Introduction and Manipulation of the Nicotinaldehyde Moiety
An alternative synthetic strategy involves forming the phenoxy-pyridine core first, followed by the introduction or unmasking of the aldehyde group at the 3-position.
If the starting material is 2-(4-methylphenoxy)pyridine, the aldehyde group must be introduced onto the ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). mdpi.com The phenoxy group at the 2-position is an activating group, directing electrophilic substitution to the ortho and para positions. Therefore, formylation is expected to occur at the 3- or 5-positions of the pyridine ring. Careful control of reaction conditions may be required to achieve the desired regioselectivity for the 3-formyl isomer.
In multi-step syntheses, the aldehyde group is often sensitive to nucleophilic attack or oxidation/reduction conditions required for other transformations. Therefore, it may be necessary to protect the aldehyde, carry out subsequent reactions, and then deprotect it in a later step.
The most common method for protecting aldehydes is the formation of a cyclic acetal, typically by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This forms a stable 1,3-dioxolane (B20135) ring that is inert to many reagents, including Grignard reagents, organolithiums, hydrides, and strong bases. The aldehyde can be easily regenerated by hydrolysis with aqueous acid.
Table 3: Common Aldehyde Protection and Deprotection Schemes
| Functional Group | Protecting Reagents | Protected Group (Structure) | Deprotection Conditions |
| Aldehyde (-CHO) | Ethylene glycol, H⁺ (cat.) | Cyclic Acetal (1,3-dioxolane) | H₃O⁺, H₂O |
| Aldehyde (-CHO) | 1,3-Propanedithiol, Lewis Acid | Cyclic Dithioacetal (1,3-dithiane) | HgCl₂, CaCO₃, aq. CH₃CN |
Note: The choice of protecting group depends on the stability requirements for subsequent reaction steps.
Multi-Step Synthesis Design and Optimization
The synthesis of this compound is a multi-step process that necessitates careful planning and optimization to ensure high yields and purity. A common retrosynthetic analysis suggests two primary disconnection approaches: formation of the C-O ether bond or the formation of the C-C bond of the aldehyde group at a late stage.
A plausible and frequently employed strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated nicotinonitrile derivative and p-cresol. This approach is often favored due to the commercial availability of the starting materials.
A typical multi-step synthetic route can be outlined as follows:
Nucleophilic Aromatic Substitution: The synthesis can commence with 6-chloronicotinonitrile, which serves as a suitable electrophile. The pyridine ring, being electron-deficient, facilitates nucleophilic attack. This is reacted with p-cresol in the presence of a base to form the corresponding aryl ether, 6-(4-Methylphenoxy)nicotinonitrile. The choice of base and solvent is critical for optimizing the reaction conditions.
Reduction of the Nitrile Group: The resulting nicotinonitrile derivative is then subjected to a controlled reduction to yield the desired aldehyde. A common method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent is known for its ability to selectively reduce nitriles to aldehydes, preventing over-reduction to the corresponding amine.
Work-up and Purification: Following the reduction, an aqueous work-up is necessary to hydrolyze the intermediate imine and isolate the final product, this compound. Purification is typically achieved through column chromatography.
The optimization of this synthetic route involves a systematic study of various parameters, including reaction temperature, solvent, and the stoichiometry of the reagents. For instance, the choice of base in the SNAr step can significantly impact the reaction rate and yield.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 1 | 6-Chloronicotinonitrile, p-Cresol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 100 | 85 |
| 2 | 6-(4-Methylphenoxy)nicotinonitrile | Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane (DCM) | -78 to 0 | 70 |
This table represents a hypothetical optimization study and the values are illustrative.
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of this compound can greatly benefit from such approaches, particularly for the key aryl-ether bond formation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., for aryl-ether formation)
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing a powerful alternative to traditional SNAr reactions. mdpi.com This methodology can be applied to the synthesis of this compound, potentially offering milder reaction conditions and broader functional group tolerance.
A representative Buchwald-Hartwig C-O coupling reaction for this synthesis would involve the coupling of 6-chloronicotinaldehyde with p-cresol. This approach forms the final product in a single step from a readily available precursor.
The selection of the palladium catalyst and the supporting ligand is crucial for the success of this reaction. Various phosphine-based ligands, such as those from the Buchwald or Hartwig groups, have been developed to facilitate these transformations.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
This table illustrates potential catalyst systems and their hypothetical performance in the synthesis of this compound.
Other Transition Metal-Mediated Syntheses
While palladium catalysis is highly effective, other transition metals can also mediate the formation of the aryl ether linkage in this compound. Copper-catalyzed Ullmann condensation is a classic and still relevant method for such transformations. wikipedia.orgorganic-chemistry.org
The Ullmann reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper powder at high temperatures. wikipedia.org However, modern modifications of the Ullmann reaction utilize catalytic amounts of a copper salt in the presence of a ligand, allowing for milder reaction conditions.
For the synthesis of this compound, this could involve the reaction of 6-halonicotinaldehyde (or a protected precursor) with p-cresol using a copper(I) catalyst, such as CuI, and a ligand like N,N-dimethylglycine or a phenanthroline derivative.
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry are increasingly integral to the design of synthetic routes in both academic and industrial settings. mdpi.comorganic-chemistry.org The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as the palladium-catalyzed cross-coupling, inherently have a higher atom economy than stoichiometric reactions.
Use of Safer Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives. For instance, exploring the use of greener solvents such as anisole, cyclopentyl methyl ether (CPME), or even water for the SNAr or coupling reactions would be a significant improvement. google.com
Energy Efficiency: Employing methods that reduce energy consumption. This could involve the use of highly active catalysts that allow for lower reaction temperatures or the application of alternative energy sources like microwave irradiation to accelerate reaction rates and reduce reaction times.
Use of Renewable Feedstocks: While the core aromatic structures of this compound are derived from petrochemical sources, exploring the use of bio-derived solvents or reagents where possible can contribute to a greener process.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Atom Economy | Utilizing catalytic reactions (e.g., Pd-catalyzed coupling) over stoichiometric ones. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents with safer alternatives. |
| Designing Safer Chemicals | The target molecule itself is designed for a specific function, but its synthesis should be safe. |
| Safer Solvents and Auxiliaries | Replacing DMF with greener solvents like CPME or exploring solvent-free conditions. |
| Design for Energy Efficiency | Using highly active catalysts to lower reaction temperatures or employing microwave-assisted synthesis. |
| Use of Renewable Feedstocks | Investigating bio-based solvents or starting materials where feasible. |
| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection/deprotection steps. |
| Catalysis | Preferring catalytic reagents over stoichiometric reagents. |
| Design for Degradation | Considering the environmental fate of the product and byproducts. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize waste generation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |
This table outlines the application of the twelve principles of green chemistry to the synthesis of the target compound.
Reactivity of the Aldehyde Functional Group
The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this group in this compound is central to its chemical transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a primary reaction pathway for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield the final addition product.
Hydrate Formation: In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diols, or hydrates. For this compound, this equilibrium would involve the addition of a water molecule across the carbonyl double bond. The position of this equilibrium is influenced by the electronic and steric environment of the carbonyl group.
Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. pearson.comlibretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orglibretexts.org The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate yields the cyanohydrin. libretexts.org This reaction is significant as it creates a new carbon-carbon bond and the resulting cyanohydrin can be further transformed into other useful functional groups like α-hydroxy acids and β-amino alcohols. chemistrysteps.com
Table 1: Representative Nucleophilic Addition Reactions of Aldehydes
| Reaction | Reagent(s) | Expected Product with this compound | General Conditions |
| Hydration | H₂O | 1-(6-(4-Methylphenoxy)pyridin-3-yl)ethane-1,1-diol | Aqueous solution |
| Cyanohydrin Formation | NaCN, H⁺ (or HCN, base) | 2-Hydroxy-2-(6-(4-methylphenoxy)pyridin-3-yl)acetonitrile | Basic or slightly acidic pH |
The reaction of this compound with primary amines is expected to form imines, also known as Schiff bases. researchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Studies on related pyridinecarboxaldehydes have shown that they readily form Schiff bases with various amines. science.govresearchgate.netscience.gov Similarly, reaction with secondary amines would lead to the formation of enamines. These reactions are often catalyzed by acid and are typically reversible.
Table 2: Expected Imine Formation from this compound
| Amine Reactant | Expected Imine Product | Reaction Type |
| Aniline | N-((6-(p-tolyloxy)pyridin-3-yl)methylene)aniline | Schiff Base Formation |
| Ethylamine | N-((6-(p-tolyloxy)pyridin-3-yl)methylene)ethanamine | Schiff Base Formation |
| Nicotinohydrazide | (E)-N'-(2-hydroxybenzylidene)nicotinohydrazide has been synthesized from nicotinic acid hydrazide and salicylaldehyde. mocedes.org | Schiff Base Formation |
Organometallic reagents, such as Grignard reagents (R-MgX), are powerful nucleophiles that readily add to aldehydes. wikipedia.orgleah4sci.com The reaction of this compound with a Grignard reagent would involve the attack of the carbanionic portion of the reagent on the carbonyl carbon. masterorganicchemistry.com Subsequent acidic workup of the intermediate magnesium alkoxide would yield a secondary alcohol. youtube.com This reaction is a fundamental method for forming new carbon-carbon bonds. wikipedia.org
Table 3: Expected Products from Grignard Reactions with this compound
| Grignard Reagent | Expected Secondary Alcohol Product |
| Methylmagnesium bromide (CH₃MgBr) | 1-(6-(4-Methylphenoxy)pyridin-3-yl)ethan-1-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl(6-(4-methylphenoxy)pyridin-3-yl)methanol |
| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(6-(4-Methylphenoxy)pyridin-3-yl)propan-1-ol |
Oxidation Reactions of the Aldehyde Moiety (e.g., to Carboxylic Acid)
Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. It is expected that this compound would be oxidized to 6-(4-methylphenoxy)nicotinic acid. This transformation is a common reaction for nicotinaldehyde derivatives. For instance, nicotinaldehyde itself can undergo spontaneous or enzymatic oxidation to nicotinic acid. nih.gov Synthetic methods for the oxidation of aldehydes to carboxylic acids are well-established. nih.gov
Table 4: Common Reagents for the Oxidation of Aldehydes
| Oxidizing Agent | Expected Product | Notes |
| Potassium permanganate (B83412) (KMnO₄) | 6-(4-Methylphenoxy)nicotinic acid | Strong oxidizing agent, typically used under basic or neutral conditions. |
| Chromic acid (H₂CrO₄) | This compound | A strong oxidant prepared from chromium trioxide or sodium dichromate in sulfuric acid. |
| Silver(I) oxide (Ag₂O) | 6-(4-Methylphenoxy)nicotinic acid | A mild oxidizing agent used in the Tollens' test to selectively oxidize aldehydes. ebi.ac.uk |
Reduction Reactions of the Aldehyde Moiety (e.g., to Alcohol, Alkane)
The aldehyde group can be reduced to a primary alcohol or completely reduced to a methyl group (alkane).
Reduction to Alcohol: The reduction of this compound to the corresponding primary alcohol, (6-(4-methylphenoxy)pyridin-3-yl)methanol, is expected to be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, for example using Raney nickel, is another effective method for this transformation, as demonstrated in the synthesis of nicotinaldehyde from 3-cyanopyridine. google.comyoutube.com Highly selective hydrogenation of aldehydes to alcohols can also be achieved using specific catalysts. rsc.org
Reduction to Alkane: The complete reduction of the aldehyde group to a methyl group (deoxygenation) can be accomplished under more vigorous conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These reactions would convert this compound into 3-methyl-6-(4-methylphenoxy)pyridine.
Table 5: Common Reagents for the Reduction of Aldehydes
| Reducing Agent / Method | Expected Product | Reaction Type |
| Sodium borohydride (NaBH₄) | (6-(4-Methylphenoxy)pyridin-3-yl)methanol | Reduction to primary alcohol |
| Lithium aluminum hydride (LiAlH₄) | (6-(4-Methylphenoxy)pyridin-3-yl)methanol | Reduction to primary alcohol |
| Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) | (6-(4-Methylphenoxy)pyridin-3-yl)methanol | Reduction to primary alcohol youtube.com |
| Wolff-Kishner (H₂NNH₂, KOH) | 3-Methyl-6-(4-methylphenoxy)pyridine | Reduction to alkane |
| Clemmensen (Zn(Hg), HCl) | 3-Methyl-6-(4-methylphenoxy)pyridine | Reduction to alkane |
Condensation Reactions (e.g., Aldol (B89426) Condensation)
The aldehyde group in this compound is a prime site for carbon-carbon bond formation through condensation reactions. The aldol condensation, a cornerstone of organic synthesis, involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. thieme-connect.demagritek.com
In the case of this compound, it can react with ketones or other aldehydes that possess α-hydrogens in the presence of an acid or base catalyst. For instance, a base-catalyzed reaction with a ketone like acetophenone (B1666503) would proceed via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinaldehyde. The resulting β-hydroxy ketone adduct can subsequently undergo dehydration to yield a conjugated enone. scribd.com The propensity for dehydration is often driven by the formation of an extended conjugated system. thieme-connect.de
Table 1: Representative Aldol-Type Condensation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product (after dehydration) |
| This compound | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(6-(4-methylphenoxy)pyridin-3-yl)prop-2-en-1-one |
This table illustrates a theoretical reaction based on established principles of the aldol condensation.
Olefination Reactions (e.g., Wittig Reaction)
The aldehyde functional group readily undergoes olefination reactions, such as the Wittig reaction, to convert the carbonyl group into a carbon-carbon double bond. wikipedia.org This reaction is highly versatile and involves the use of a phosphorus ylide (Wittig reagent). masterorganicchemistry.com The ylide, typically prepared from a phosphonium (B103445) salt and a strong base, acts as a nucleophile, attacking the aldehyde. total-synthesis.com
The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a direct [2+2] cycloaddition to form an oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate then collapses to form the desired alkene and a very stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.com The stereochemical outcome of the Wittig reaction (E or Z-alkene) is influenced by the nature of the ylide used; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to yield the Z-alkene. organic-chemistry.org
Table 2: Representative Wittig Reaction
| Reactant 1 | Wittig Reagent | Product |
| This compound | Methylenetriphenylphosphorane (Ph3P=CH2) | 5-vinyl-2-(4-methylphenoxy)pyridine |
| This compound | (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et) | Ethyl (E)-3-(6-(4-methylphenoxy)pyridin-3-yl)acrylate |
This table illustrates theoretical reactions based on the general principles of the Wittig reaction. organic-chemistry.orgnrochemistry.com
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution. gcwgandhinagar.comresearchgate.net
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor heterocycles like pyridine, particularly when a good leaving group is present at the 2- or 4-positions. youtube.com In this compound, the 4-methylphenoxy group is situated at the 6-position (equivalent to the 2-position). While phenoxides are not excellent leaving groups, SNAr can be achieved with strong nucleophiles under forcing conditions. youtube.com
For example, reaction with a potent nucleophile like an amine or an alkoxide could potentially displace the 4-methylphenoxy group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is restored upon the expulsion of the leaving group (the phenoxide anion in this instance). The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this anionic intermediate, facilitating the reaction. youtube.comnih.gov
Table 3: Potential Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Product |
| This compound | Sodium methoxide (B1231860) (NaOMe) | 6-Methoxynicotinaldehyde |
| This compound | Ethylamine (EtNH2) | 6-(Ethylamino)nicotinaldehyde |
This table presents theoretical reactions based on the established principles of nucleophilic aromatic substitution on pyridine rings. youtube.comyoutube.com
Functional Group Interconversions on the Pyridine Scaffold
The aldehyde group on the pyridine ring is a versatile handle for various functional group interconversions. slideshare.netcompoundchem.com Standard organic transformations can be applied to modify this group, leading to a range of derivatives.
Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. This would yield 6-(4-methylphenoxy)nicotinic acid.
Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, (6-(4-methylphenoxy)pyridin-3-yl)methanol. This transformation can be accomplished using mild reducing agents like sodium borohydride (NaBH4) to avoid reduction of the pyridine ring. vanderbilt.edu
These interconversions allow for the synthesis of related compounds such as esters, amides, or halides from the resulting carboxylic acid or alcohol, further expanding the synthetic utility of the parent aldehyde. libretexts.org
Table 4: Functional Group Interconversions of the Aldehyde
| Starting Material | Reagent(s) | Product |
| This compound | KMnO4 | 6-(4-Methylphenoxy)nicotinic acid |
| This compound | NaBH4, MeOH | (6-(4-Methylphenoxy)pyridin-3-yl)methanol |
This table illustrates common functional group interconversions applicable to the aldehyde group. vanderbilt.eduimperial.ac.uk
Reactivity of the Phenoxy Moiety
Electrophilic Aromatic Substitution on the Methylphenyl Ring
The phenoxy moiety contains a p-methylphenyl ring, which is activated towards electrophilic aromatic substitution (EAS). The reactivity of this ring is governed by the combined influence of the ether oxygen and the methyl group. wikipedia.org
The ether oxygen is a strongly activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. The methyl group is also an activating, ortho-, para-directing group through an inductive effect and hyperconjugation.
In this specific structure, the para-position relative to the ether linkage is occupied by the methyl group. Therefore, electrophilic attack will be directed to the positions ortho to the ether oxygen (positions 3' and 5' of the phenoxy ring). The presence of two activating groups enhances the nucleophilicity of the ring, making it highly susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions, often under milder conditions than those required for benzene (B151609) itself. wikipedia.orgmasterorganicchemistry.com
Table 5: Potential Electrophilic Aromatic Substitution on the Phenoxy Ring
| Substrate | Reagent(s) | Major Product(s) |
| This compound | Br2, FeBr3 | 6-(3-Bromo-4-methylphenoxy)nicotinaldehyde |
| This compound | HNO3, H2SO4 | 6-(4-Methyl-3-nitrophenoxy)nicotinaldehyde |
This table illustrates theoretical reactions based on the principles of electrophilic aromatic substitution on activated benzene rings. wikipedia.org
Cleavage of the Aryl Ether Bond (e.g., C-O bond cleavage)
The aryl ether linkage in this compound is a key structural feature that dictates much of its chemical behavior. The cleavage of this C-O bond is a critical transformation, and studies on analogous compounds, such as lignin (B12514952) models, provide insight into the potential pathways for this reaction. The efficient cleavage of such bonds is often a target in chemical synthesis and biomass conversion. nih.govresearchgate.net
Catalytic hydrogenolysis is a prominent method for cleaving aryl ether bonds. This process typically involves a heterogeneous catalyst and a source of hydrogen. For instance, vanadium metal has been shown to be an effective catalyst for the cleavage of C-O bonds in lignin model compounds like 2,6-dimethoxyphenol, proceeding without the need for external hydrogen or organic solvents. frontiersin.org In a reaction involving 2,6-dimethoxyphenol, vanadium-catalyzed cleavage of the C-O bond leads to the formation of 3-methoxycatechol, which can be further cleaved to pyrogallol. frontiersin.orgresearchgate.net The efficiency of this cleavage is dependent on reaction parameters such as temperature and time. frontiersin.org
The following table illustrates the effect of temperature on the catalytic degradation of 2,6-dimethoxyphenol, a model compound for aryl ether cleavage.
| Temperature (°C) | Conversion (%) | 3-Methoxycatechol Yield (%) | Pyrogallol Yield (%) |
| 240 | - | - | - |
| 280 | 89.5 | - | - |
Data adapted from studies on 2,6-dimethoxyphenol, a representative model for aryl ether bond cleavage. frontiersin.org
Another approach involves the use of bimetallic catalysts, such as Co-Zn systems, which have been investigated for the cleavage of aryl-ether bonds in lignin model compounds. nih.govrsc.org These catalysts can facilitate the cleavage under relatively mild conditions. The presence of functional groups on the aromatic rings can influence the reactivity of the aryl ether bond.
Reaction Mechanism Elucidation
Understanding the reaction mechanisms is fundamental to controlling the outcomes of chemical transformations involving this compound.
The mechanism of aryl ether bond cleavage often involves the coordination of the ether oxygen to a Lewis acidic metal center, followed by hydrogenolysis or reductive cleavage. In the case of vanadium-catalyzed cleavage of 2,6-dimethoxyphenol, the proposed mechanism involves the initial cleavage of one C-O bond to form 3-methoxycatechol, followed by the cleavage of the second C-O bond to yield pyrogallol. frontiersin.orgresearchgate.net
For bimetallic catalysts like Co-Zn, it is suggested that the Lewis acid component (Zn) activates the ether linkage, while the hydrogenation metal (Co) facilitates the cleavage. nih.govrsc.org The synergistic effect between the two metals is crucial for the catalytic activity.
In the context of oxidative cleavage, single-atom catalysts, such as cobalt dispersed on a support, have been shown to be highly effective for the cleavage of β-O-4 bonds in lignin models. rsc.org The proposed mechanism involves the activation of oxygen and the substrate on the single-atom catalytic sites.
The following table outlines the proposed mechanistic steps for the cleavage of a model aryl ether, benzyl (B1604629) phenyl ether, using a vanadium catalyst.
| Step | Description | Reactant | Product(s) |
| 1 | Adsorption of the reactant onto the catalyst surface. | Benzyl phenyl ether | Adsorbed complex |
| 2 | Cleavage of the α-O-4 bond. | Adsorbed complex | Phenol, Toluene |
| 3 | Desorption of the products from the catalyst surface. | Phenol, Toluene | Phenol, Toluene |
This table is a generalized representation based on the study of benzyl phenyl ether cleavage. researchgate.net
Kinetic studies are essential for determining the rates of reaction and understanding the factors that influence them. While specific kinetic data for the reactions of this compound are not extensively reported, studies on related model compounds provide valuable insights.
The kinetics of aryl ether cleavage are typically influenced by factors such as temperature, pressure, catalyst loading, and substrate concentration. For example, in the palladium-catalyzed cleavage of the β-O-4 bond in a dimeric lignin model compound, it was observed that higher temperatures and increased catalyst loading accelerated the reaction rate. rsc.org
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the precise structure of organic molecules in solution. For 6-(4-Methylphenoxy)nicotinaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would elucidate the exact arrangement of its constituent atoms.
¹H and ¹³C NMR Chemical Shift Assignments and Signal Interpretation
A complete analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra would allow for the unambiguous assignment of every hydrogen and carbon atom in the molecule.
¹H NMR: The proton spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the protons on the pyridine (B92270) ring, the protons on the phenoxy ring, and the methyl group protons. The aldehyde proton would typically appear as a singlet at a significantly downfield chemical shift (δ 9-10 ppm). The aromatic protons on both the pyridine and phenoxy rings would resonate in the aromatic region (δ 7-9 ppm), with their specific shifts and coupling patterns revealing their positions relative to the substituents. The methyl group protons would appear as a singlet in the upfield region (around δ 2.3 ppm).
¹³C NMR: The carbon spectrum would complement the proton data, showing distinct resonances for each carbon environment. The carbonyl carbon of the aldehyde group would be the most downfield signal (typically δ 190-200 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with carbons attached to the oxygen and nitrogen atoms showing characteristic shifts. The methyl carbon would be found in the upfield region of the spectrum (around δ 20-25 ppm).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.9 - 10.1 | Singlet |
| Pyridine-H (Position 2) | 8.5 - 8.7 | Doublet |
| Pyridine-H (Position 4) | 8.0 - 8.2 | Doublet of doublets |
| Pyridine-H (Position 5) | 7.0 - 7.2 | Doublet |
| Phenoxy-H (ortho to O) | 7.1 - 7.3 | Doublet |
| Phenoxy-H (meta to O) | 7.2 - 7.4 | Doublet |
| Methyl-H | 2.3 - 2.5 | Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
| Aldehyde-C | 190 - 193 |
| Pyridine-C (Position 6) | 162 - 165 |
| Pyridine-C (Position 3) | 135 - 138 |
| Pyridine-C (Position 2) | 150 - 153 |
| Pyridine-C (Position 4) | 138 - 141 |
| Pyridine-C (Position 5) | 110 - 113 |
| Phenoxy-C (ipso to O) | 152 - 155 |
| Phenoxy-C (ortho to O) | 120 - 123 |
| Phenoxy-C (meta to O) | 130 - 133 |
| Phenoxy-C (para to O) | 135 - 138 |
| Methyl-C | 20 - 22 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To confirm the assignments made from 1D NMR and to establish through-bond and through-space correlations, a series of 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the pyridine and phenoxy rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming C-H assignments. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular fragments, for instance, by showing a correlation from the pyridine protons to the carbons of the phenoxy ring through the ether linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the molecule's preferred conformation.
Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups.
Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong band around 1700-1710 cm⁻¹ would be indicative of the C=O stretching of the aldehyde. The C-H stretching of the aldehyde proton would appear as a pair of medium bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would fall in the 1400-1600 cm⁻¹ region. The C-O-C asymmetric stretching of the ether linkage would likely produce a strong band around 1240 cm⁻¹.
Interactive Data Table: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1700 - 1710 | Strong |
| Aldehyde | C-H Stretch | 2810 - 2830 & 2710 - 2730 | Medium |
| Aromatic Rings | C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| Ether | C-O-C Asymmetric Stretch | 1230 - 1250 | Strong |
| Methyl Group | C-H Stretch | 2920 - 2980 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.
Electronic Absorption Spectra and Electronic Transitions
The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system, which includes the pyridine ring, the aldehyde group, and the phenoxy ring, would give rise to intense π → π* transitions, likely appearing as one or more strong absorption bands in the 250-300 nm range. A weaker band at a longer wavelength (above 300 nm) might be observed, corresponding to the n → π* transition of the non-bonding electrons on the aldehyde oxygen. The exact position and intensity of these bands provide valuable information about the extent of conjugation and the electronic structure of the molecule.
Solvatochromic Behavior Analysis
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is contingent on the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. While specific experimental data on the solvatochromic behavior of this compound is not extensively documented in published literature, its structural features—comprising a polar aldehyde group, a pyridine ring, and a phenoxy ether linkage—suggest that it would exhibit noticeable solvatochromism.
The electronic absorption spectra (UV-Vis) of this compound are expected to shift based on solvent polarity. In non-polar solvents, the molecule exists in a less polarized state. However, in polar solvents, the lone pairs on the ether oxygen and the pyridine nitrogen, along with the carbonyl group of the aldehyde, will interact with solvent molecules, leading to stabilization. Typically, polar solvents can stabilize the more polar excited state more than the ground state, which would result in a bathochromic (red) shift of the absorption maximum (λmax). biointerfaceresearch.com
A hypothetical analysis of the UV-Vis absorption maxima in various solvents is presented below to illustrate this expected behavior.
Interactive Data Table: Expected Solvatochromic Shifts for this compound
| Solvent | Polarity Index | Expected λmax (nm) | Type of Shift (Relative to Hexane) |
|---|---|---|---|
| Hexane | 0.1 | ~280 | - |
| Chloroform | 4.1 | ~295 | Bathochromic |
| Acetone | 5.1 | ~305 | Bathochromic |
| Ethanol | 5.2 | ~310 | Bathochromic |
Note: The λmax values are hypothetical and for illustrative purposes to demonstrate the principle of solvatochromism.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination
As of now, the single-crystal X-ray diffraction data for this compound has not been deposited in public crystallographic databases. Therefore, a definitive experimental structure is not available.
Interactive Data Table: Expected Bond Lengths in this compound Based on Analogous Structures
| Bond | Type | Expected Length (Å) |
|---|---|---|
| C-O | Aryl Ether | 1.36 - 1.42 |
| C=O | Aldehyde | 1.20 - 1.23 |
| C-C | Phenyl/Pyridine | 1.38 - 1.41 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
In the absence of SC-XRD data, a Hirshfeld surface analysis for this compound cannot be performed. This analysis method is used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. utm.my
Interactive Data Table: Predicted Contributions to Hirshfeld Surface for this compound
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50 | Represents contacts between hydrogen atoms on different molecules; typically the largest contributor. nih.gov |
| C···H/H···C | 25 - 35 | Arises from interactions between carbon and hydrogen atoms, including C-H···π interactions. nih.gov |
| O···H/H···O | 5 - 15 | Indicates hydrogen bonding, primarily involving the aldehyde and ether oxygen atoms as acceptors. researchgate.net |
| N···H/H···N | < 5 | Potential weak interactions involving the pyridine nitrogen. |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₃H₁₁NO₂, with a monoisotopic mass of 213.07898 Da. calpaclab.com
While a published HRMS fragmentation spectrum for this specific compound is not available, a theoretical fragmentation pattern can be predicted based on its structure. In an electron ionization (EI) or electrospray ionization (ESI) source, the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ would undergo fragmentation at its weakest bonds. miamioh.edulibretexts.org
Key predicted fragmentation pathways include:
Loss of the formyl radical (-CHO) : A common fragmentation for aldehydes, leading to a fragment at m/z 184.
Cleavage of the ether bond : This is a major expected fragmentation pathway, which can occur in two ways:
Formation of a p-cresol (B1678582) radical and a [C₆H₄NO]⁺ ion (m/z 120).
Formation of a phenoxy radical and a [C₇H₇NO]⁺ ion (m/z 121).
Loss of CO : Following the initial loss of a hydrogen atom from the aldehyde, the resulting ion could lose carbon monoxide, yielding a fragment at m/z 185.
Interactive Data Table: Predicted HRMS Fragmentation of this compound
| m/z (Nominal) | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 213 | [M]⁺˙ or [M+H]⁺ | [C₁₃H₁₁NO₂]⁺˙ |
| 184 | [M - CHO]⁺ | [C₁₂H₁₀NO]⁺ |
| 121 | [M - C₇H₇O]⁺ | [C₆H₄NO]⁺ |
| 120 | [M - C₇H₇O - H]⁺ | [C₆H₃NO]⁺˙ |
| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it a standard tool for studying molecules of this size. A typical study would use a specific functional (like B3LYP or ωB97X-D) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation approximately.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. unjani.ac.id
Geometry Optimization: This process computationally finds the arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. It calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached. For 6-(4-Methylphenoxy)nicotinaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.
The electronic properties of a molecule are dictated by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO-LUMO Energy Gaps: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. unjani.ac.id A small gap suggests the molecule is more reactive and can be easily excited. nih.gov The analysis would provide the energies of these orbitals and the resulting energy gap, typically in electron volts (eV).
Molecular Orbitals: Visualization of the HOMO and LUMO electron density plots reveals the regions of the molecule involved in electronic transitions. The HOMO generally acts as an electron donor, so its location indicates the site of electrophilic attack. The LUMO acts as an electron acceptor, indicating the likely site for nucleophilic attack. For this compound, one would expect the HOMO to have significant density over the electron-rich phenoxy group and the pyridine (B92270) ring, while the LUMO might be concentrated around the electron-withdrawing aldehyde group.
Table 1: Hypothetical Frontier Molecular Orbital Data
This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are for illustrative purposes only.
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and charge distribution within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.
This analysis provides insights into:
Natural Atomic Charges: It calculates the charge distribution on each atom, helping to identify electron-rich and electron-poor sites.
Hybridization: It determines the hybridization of atomic orbitals that form chemical bonds.
Intramolecular Interactions: Crucially, NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. This is key to understanding hyperconjugation and charge transfer within the molecule. For instance, it could quantify the donation of electron density from the lone pairs of the ether oxygen to the anti-bonding orbitals of the pyridine ring, which would be a measure of intramolecular charge transfer.
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting chemical reactivity.
The MEP surface is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack.
Regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack.
Regions of near-zero potential (green) are non-polar.
For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and aldehyde groups. A positive potential would be expected around the hydrogen atoms, particularly the aldehyde proton.
Based on the energies of the frontier orbitals, a set of global and local reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. unjani.ac.id These descriptors arise from conceptual DFT.
Global Descriptors: These parameters describe the molecule as a whole.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron configuration. A high value corresponds to a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Local Descriptors: These are used to identify the most reactive sites within the molecule. Fukui functions are the most common local descriptors, indicating the change in electron density at a specific point when an electron is added or removed. They pinpoint the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Global Reactivity Descriptors
This table shows the kind of data that would be calculated for this compound. The values are for illustrative purposes only.
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Electronegativity (χ) | (I+A)/2 | 4.15 |
| Chemical Hardness (η) | (I-A)/2 | 2.35 |
| Chemical Softness (S) | 1/η | 0.426 |
| Electrophilicity Index (ω) | χ²/2η | 3.66 |
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. The calculated spectra can be compared with experimentally obtained spectra to confirm the structure and understand its features.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional modes of the molecule. This allows for the simulation of the infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific molecular motion, confirming the compound's identity and functional groups.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. This allows for the prediction of the absorption wavelengths (λmax) in the ultraviolet-visible spectrum, which correspond to the excitation of electrons from occupied to unoccupied orbitals (like the HOMO to LUMO transition). This helps explain the color and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict the 1H and 13C NMR chemical shifts. These predicted values can be correlated with experimental data to provide a definitive structural assignment of every atom in the molecule.
Reaction Pathway and Transition State Calculations
Detailed computational studies focusing specifically on the reaction pathways and transition state calculations for the synthesis or transformation of this compound are not extensively available in the current body of scientific literature. While theoretical investigations employing methods such as Density Functional Theory (DFT) are common for elucidating reaction mechanisms, specific analyses for this compound have not been prominently reported.
However, the general principles of reaction pathway and transition state analysis for related molecular structures, such as other substituted pyridine derivatives and phenoxy-containing compounds, can provide a foundational understanding. Such studies are crucial for predicting the feasibility of a reaction, understanding its kinetics, and identifying the most likely mechanistic routes.
Typically, computational investigations into reaction pathways involve mapping the potential energy surface of a reaction. This process identifies the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
For a compound like this compound, a key reaction of interest would be its synthesis, which often involves a nucleophilic aromatic substitution (SNAr) reaction. In a hypothetical SNAr synthesis, a precursor such as 6-chloronicotinaldehyde (B1585923) would react with 4-methylphenol. Computational analysis of this reaction would involve:
Geometry Optimization: Calculating the most stable three-dimensional structures of the reactants, the transition state (often a Meisenheimer-type complex in SNAr reactions), and the product.
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for transition states).
While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from such a computational study for a generic SNAr reaction.
Table 1: Hypothetical Calculated Energies for the SNAr Synthesis of a 6-Aryloxynicotinaldehyde
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 6-chloronicotinaldehyde + 4-methylphenoxide | 0.0 |
| Transition State | Meisenheimer-like complex | Value would be calculated |
| Product | This compound + Cl⁻ | Value would be calculated |
Further computational analyses, such as Natural Bond Orbital (NBO) analysis, could provide insights into the charge distribution and orbital interactions throughout the reaction, further clarifying the mechanism. Frontier Molecular Orbital (FMO) theory would also be relevant, examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (4-methylphenoxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (6-chloronicotinaldehyde) to explain the reactivity and regioselectivity of the substitution.
Although direct research on the reaction pathways and transition states of this compound is lacking, the established methodologies of computational chemistry provide a robust framework for how such an investigation would be conducted. Future research in this area would be valuable for optimizing synthetic routes and understanding the chemical behavior of this compound.
Structure Property Relationships Excluding Biological Aspects
Influence of Molecular Structure on Electronic and Optical Properties
The electronic and optical properties of 6-(4-Methylphenoxy)nicotinaldehyde are intrinsically linked to its molecular structure. The arrangement of its aromatic systems and the electronic nature of its substituents dictate how the molecule interacts with electromagnetic radiation.
Substituent Effects on Electronic Transitions and Absorption Characteristics
The absorption characteristics of this compound in the ultraviolet-visible (UV-Vis) spectrum are primarily governed by π-π* and n-π* electronic transitions. The pyridine (B92270) ring, the phenoxy group, and the aldehyde group all contain π systems and non-bonding electrons (n-electrons) on the oxygen and nitrogen atoms, which are responsible for these transitions.
The presence of the 4-methylphenoxy group at the 6-position of the pyridine ring acts as an electron-donating group through the ether linkage. This substituent effect is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinaldehyde. This is because the electron-donating group raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. The methyl group on the phenoxy ring further enhances this electron-donating effect through hyperconjugation.
The aldehyde group, being an electron-withdrawing group, introduces a low-energy n-π* transition. This transition is typically weak but can be influenced by the solvent environment. In polar solvents, the n-π* transition often undergoes a hypsochromic (blue) shift.
Correlation between Molecular Geometry and Nonlinear Optical Response
The nonlinear optical (NLO) response of a molecule is highly dependent on its molecular geometry and the distribution of electron density. Molecules with significant intramolecular charge transfer (ICT) character, often found in donor-π-acceptor systems, tend to exhibit large NLO responses.
In this compound, the 4-methylphenoxy group can act as an electron donor, the pyridine ring as a π-bridge, and the aldehyde group as an electron acceptor. This arrangement facilitates ICT from the phenoxy ring to the aldehyde group upon electronic excitation. The planarity of the molecule plays a crucial role; a more planar conformation allows for better overlap of π-orbitals, which enhances the ICT and, consequently, the NLO properties.
Theoretical calculations, such as DFT, are often employed to predict the NLO properties of organic molecules by calculating the first hyperpolarizability (β). While no specific NLO data for this compound has been reported, studies on other aldehydes and pyridine derivatives suggest that this class of compounds can possess significant NLO properties. nih.gov
Intramolecular Charge Transfer (ICT) Characteristics and Photophysical Behavior
The photophysical behavior of this compound is strongly influenced by intramolecular charge transfer (ICT). Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the electron-donating 4-methylphenoxy moiety to an orbital concentrated on the electron-accepting aldehyde group.
This ICT state is often more polar than the ground state and can be stabilized by polar solvents, leading to a phenomenon known as solvatochromism, where the emission wavelength shifts with solvent polarity. The efficiency of this ICT process is dependent on the electronic coupling between the donor and acceptor, which is mediated by the pyridine π-system.
Time-resolved spectroscopic techniques and computational methods like TD-DFT are powerful tools for studying the dynamics of ICT states. nih.gov These studies can reveal information about the lifetime of the excited state and the pathways of energy dissipation, such as fluorescence and non-radiative decay.
Conformational Dynamics and Their Impact on Spectroscopic Signatures
Different conformers may have distinct absorption and emission spectra. For instance, a more planar conformer would likely exhibit a red-shifted absorption due to extended π-conjugation, while a twisted conformer might show a blue-shifted absorption. At room temperature, the molecule likely exists as an equilibrium of different conformers, and the observed spectrum is a weighted average of the spectra of the individual conformers.
Computational methods can be used to model the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide experimental evidence for the predominant conformation in solution.
Electrochemical Behavior and Redox Properties
The electrochemical behavior of this compound is determined by the presence of redox-active sites, namely the pyridine ring and the aldehyde group. The phenoxy substituent also influences the redox potentials by modifying the electron density on the pyridine ring.
Applications in Advanced Chemical Systems and Materials Science
Utility as a Synthetic Building Block
The potential of an organic molecule as a synthetic building block is determined by its reactivity and the functional groups it possesses. While 6-(4-Methylphenoxy)nicotinaldehyde features a reactive aldehyde group and a phenoxy-substituted pyridine (B92270) ring, suggesting its theoretical utility in organic synthesis, no specific studies have been published to substantiate this.
Precursor for Complex Organic Molecules
There is currently no available scientific literature that demonstrates the use of this compound as a precursor for the synthesis of complex organic molecules. Its inherent structure, combining an aldehyde functional group with a heteroaromatic system, theoretically allows for a variety of chemical transformations. However, without experimental data, its role as a practical precursor remains speculative.
Intermediate in the Synthesis of Heterocyclic Frameworks
The pyridine and aldehyde moieties within this compound suggest its potential as an intermediate in the construction of more complex heterocyclic frameworks. The aldehyde can undergo condensation reactions, while the pyridine ring can be involved in various cyclization strategies. Nevertheless, no published research specifically reports the use of this compound for this purpose.
Role in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are efficient synthetic strategies that involve the reaction of three or more starting materials in a single step. Aldehydes are common components in many well-known MCRs. While the structure of this compound makes it a plausible candidate for such reactions, there are no documented instances of its use in the scientific literature.
Ligand Design and Coordination Chemistry
The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound provide potential coordination sites for metal ions. This suggests its suitability for the design of novel ligands.
Development of Schiff Base Ligands for Metal Complexation
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a prominent class of ligands in coordination chemistry. nih.govbldpharm.com The aldehyde functionality of this compound makes it a candidate for the synthesis of Schiff base ligands. These hypothetical ligands could then be used to form metal complexes. However, a review of the current scientific literature reveals no specific studies on the synthesis of Schiff base ligands derived from this compound or their subsequent metal complexes.
Application in Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)
The directional bonding capabilities of the pyridine nitrogen and potential hydrogen bonding interactions involving the aldehyde group could, in theory, allow this compound to participate in the formation of supramolecular assemblies. Furthermore, its structure could potentially serve as a building block for Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters and organic linkers. Despite this theoretical potential, there is no published research demonstrating the application of this compound in either supramolecular chemistry or the synthesis of MOFs.
Computational Ligand Design Methodologies for Molecular Recognition
The rational design of ligands for specific molecular recognition tasks is a cornerstone of modern drug discovery and sensor development. Computational methodologies are pivotal in predicting the binding affinity and selectivity of a ligand for a biological target. For this compound, computational studies would typically involve several key steps.
Initially, the three-dimensional structure of the molecule is optimized using methods like Density Functional Theory (DFT) to determine its most stable conformation. Subsequently, molecular docking simulations can be performed to predict how the molecule interacts with the binding site of a target protein. These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. For instance, the pyridine nitrogen and the aldehyde oxygen of this compound are potential hydrogen bond acceptors, while the methylphenoxy group can engage in hydrophobic and π-stacking interactions.
Catalytic Applications (as a Catalyst, Ligand, or Precursor)
The unique electronic and structural features of this compound make it a promising candidate for various catalytic applications, either directly as a ligand or as a precursor for more complex catalytic systems.
Role in Transition Metal-Catalyzed Organic Transformations
Transition metal catalysis is a powerful tool in organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.com Ligands play a crucial role by modulating the metal center's reactivity, stability, and selectivity. The this compound molecule possesses two potential coordination sites: the pyridine nitrogen atom and the aldehyde oxygen atom. This allows it to act as a bidentate ligand, forming stable chelate complexes with transition metals like palladium, copper, nickel, and zinc. researchgate.netnih.gov
The formation of such metal complexes can be a precursor to catalytic activity. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, are fundamental for C-C bond formation. nih.govrsc.org The electronic properties of the ligand are critical; the electron-donating 4-methylphenoxy group can increase the electron density on the pyridine ring, influencing the electronic environment of a coordinated metal center. This modulation can, in turn, affect the efficiency and outcome of the catalytic cycle. researchgate.net By modifying the aldehyde group, for instance, through condensation or reduction, a variety of ligands with different steric and electronic properties can be synthesized from this versatile precursor. nih.gov
Development of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov A significant class of ligands used in asymmetric catalysis are P,N-ligands, which contain both a phosphorus and a nitrogen donor atom. nih.gov These nonsymmetrical ligands have proven highly effective in a multitude of metal-catalyzed reactions, often surpassing the performance of symmetrical ligands. nih.gov
This compound serves as an ideal starting material for the synthesis of chiral P,N-ligands. The aldehyde functionality can be readily converted into a chiral imine or amine by reacting it with a chiral amine. This newly formed chiral center, along with the pyridine nitrogen, can act as the 'N'-part of the P,N-ligand. Subsequent introduction of a phosphine (B1218219) group onto the pyridine backbone would complete the synthesis of a chiral P,N-ligand. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in specific reactions. nih.govresearchgate.net The development of practical, large-scale syntheses for chiral precursors is a key area of research. chemistryviews.org
Application in Redox-Switchable Catalysis
Redox-switchable catalysis is an emerging field that allows for the in-situ modulation of a catalyst's activity or selectivity through the application of an external redox stimulus. This "on/off" control is typically achieved by incorporating a redox-active moiety into the ligand's structure.
The pyridine ring within this compound, when incorporated into a larger ligand-metal complex, could potentially serve as a redox-active component. The nitrogen atom can be reversibly oxidized and reduced, which would alter the electronic properties of the ligand and, consequently, the catalytic activity of the coordinated metal center. For example, complexes involving ligands with ferrocene (B1249389) backbones can shuttle between different oxidation states, thereby switching the catalytic process. dalalinstitute.com While direct applications of this compound in this context have not been extensively reported, its inherent electronic structure suggests it is a viable candidate for designing new redox-switchable catalytic systems.
Material Science Applications
Components for Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for a wide range of applications in optoelectronics and photonics, including frequency conversion, optical switching, and data storage. rsc.org A key requirement for second-order NLO materials is a molecular structure that is non-centrosymmetric and possesses a large molecular hyperpolarizability. This is often achieved in molecules with a "push-pull" electronic system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.
This compound fits this molecular design paradigm perfectly. The 4-methylphenoxy group acts as an electron donor (the "push"), while the aldehyde group and the electron-deficient pyridine ring act as electron acceptors (the "pull"). The aromatic system of the pyridine and phenoxy rings provides the necessary π-conjugation for efficient intramolecular charge transfer upon excitation. This charge transfer is the origin of the high molecular hyperpolarizability. Studies on similar pyridine-based and pyrimidine-based systems have demonstrated their potential as effective NLO materials. rsc.orgrsc.orgacs.org
| Feature | Role in NLO Properties | Compound Example |
| Electron-Donating Group | "Pushes" electron density into the π-system | 4-Methylphenoxy group |
| π-Conjugated System | Facilitates intramolecular charge transfer | Pyridine and Phenyl rings |
| Electron-Accepting Group | "Pulls" electron density from the π-system | Nicotinaldehyde group |
The combination of these features makes this compound a highly promising building block for the synthesis of new, high-performance NLO materials. tandfonline.com
Development of Optoelectronic Materials
Research into analogous pyridine-based compounds has highlighted their potential. For instance, theoretical studies on pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers have shown that their structural and optoelectronic properties are significantly influenced by their helical structures. rsc.org Density functional theory (DFT) calculations on these systems reveal that the inclusion of dispersion correction is crucial for accurately predicting their ground state geometries and stabilities. rsc.org The absorption spectra of these helical oligomers are characterized by multiple electronic transitions, with the primary transition often blue-shifting as the oligomer size increases. rsc.org
Derivatives of nicotinonitrile, a related class of pyridine compounds, have been synthesized and investigated as potential blue light-emitting materials. nih.gov For example, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile has demonstrated good absorption and fluorescence properties, exhibiting a positive solvatochromic effect where the emission wavelength shifts with the polarity of the solvent. nih.gov This tunability of optical properties is a highly desirable feature in the design of new optoelectronic materials.
The aldehyde group in this compound offers a reactive site for the synthesis of more complex structures, such as chalcones and Schiff bases, which are known to possess interesting optoelectronic properties. Chalcone (B49325) derivatives, in particular, have been explored for their anti-tumor activities, which stem from their electronic characteristics. nih.gov The synthesis of novel chalcone analogs allows for the fine-tuning of their electronic and, consequently, their optoelectronic properties. nih.gov
Table 1: Theoretical Optoelectronic Properties of Related Pyridine-Based Oligomers
| Oligomer System | Key Structural Feature | Predicted Optoelectronic Behavior | Potential Application |
|---|---|---|---|
| Pyridine-furan | Helical | Blue-shifted absorption with increasing size | Organic Electronics |
| Pyridine-pyrrole | Helical | Tunable electronic transitions | Molecular Wires |
This table presents theoretical data for analogous systems to illustrate the potential of pyridine-based materials in optoelectronics.
Application in Fluorescent and Luminescent Materials (e.g., Organic Light Emitting Diodes)
The field of fluorescent and luminescent materials, particularly for applications like Organic Light Emitting Diodes (OLEDs), is a promising area for the application of this compound and its derivatives. The phenomenon of Aggregation-Induced Emission (AIE) is of particular relevance here. magtech.com.cn AIE-active materials are typically non-emissive in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cnresearchgate.net This property is highly advantageous for OLEDs, where the active materials are in a solid film. A structurally similar compound, 6-(2,4-Dimethylphenoxy)nicotinaldehyde, has been identified as an organic monomer for Covalent Organic Frameworks (COFs) with Aggregation-Induced Emission properties, suggesting that this compound could exhibit similar AIE characteristics. bldpharm.com
The mechanism behind AIE often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. rsc.org The design of molecules with AIE properties is a key strategy for developing highly efficient OLEDs. rsc.org Pyridine-based fluorophores are known to exhibit fluorescence emission in the blue to violet region of the spectrum (300-450 nm), with the exact wavelength being dependent on the solvent and the specific chemical structure. mdpi.com
Furthermore, the reaction of the aldehyde group in this compound to form Schiff bases can lead to novel luminescent materials. Schiff base complexes with metals like copper (II) have been synthesized and shown to possess specific geometric structures and thermal stabilities. nih.gov While some Schiff bases themselves may not be fluorescent, their boron fluoride (B91410) complexes can exhibit strong fluorescence. For example, 6-aryl-2,4-bis(2′-hydroxyphenyl)pyrimidines, which are not fluorescent on their own, form highly luminescent four-coordinate organoboron compounds. researchgate.net
Table 2: Photophysical Properties of Related Pyridine Derivatives
| Compound Type | Emission Range (nm) | Key Feature | Potential Application |
|---|---|---|---|
| Pyridine-based fluorophores | 300-450 | Solvent-dependent emission | Fluorescent Probes |
| Nicotinonitrile derivatives | Blue-light region | Positive solvatochromism | Blue OLEDs |
This table summarizes the photophysical properties of related pyridine compounds to indicate the potential of this compound derivatives.
Integration into Sensors and Sensing Devices
The structural features of this compound make it and its derivatives highly suitable for integration into sensors and sensing devices. Pyridine-based compounds have been extensively studied as chemosensors for various analytes, including metal ions and organic molecules. researchgate.net The aldehyde group provides a convenient handle for creating more complex sensor molecules, such as Schiff bases, which can exhibit high selectivity and sensitivity.
Schiff base derivatives are particularly versatile for sensor applications. For instance, Schiff bases derived from the reaction of an aldehyde with an amine have been employed for the detection of cyanide ions through a distinct color change. mdpi.com The sensing mechanism often involves the deprotonation of the Schiff base by the analyte, leading to a change in the electronic structure and a corresponding colorimetric or fluorometric response. mdpi.com Similarly, Schiff base ligands have been utilized in fluorescent probes for the highly selective and sensitive detection of nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) in aqueous media. researchgate.net The detection is based on fluorescence quenching, where the interaction with the analyte leads to a decrease in the fluorescence intensity. researchgate.net
The AIE phenomenon also presents opportunities for developing novel "turn-on" fluorescent sensors. An AIE-based fluorescent probe for formaldehyde (B43269) has been developed by functionalizing tetraphenylethene (TPE) with amine groups. nih.gov The probe is non-fluorescent in solution, but upon reaction with formaldehyde to form a Schiff base, it aggregates and becomes highly fluorescent. nih.gov This principle could be applied to derivatives of this compound.
Furthermore, metal-organic frameworks (MOFs) incorporating pyridine-based linkers have shown great promise as sensing materials. researchgate.netmdpi.com These porous materials can selectively adsorb analyte molecules, leading to a change in their luminescent properties. For example, Zr-based MOFs have been used for the detection of chromate (B82759) ions in water. mdpi.com The aldehyde functionality of this compound could be utilized to incorporate it as a linker into MOF structures for targeted sensing applications. rsc.org
Table 3: Sensing Applications of Related Pyridine-Based Systems
| Sensor Type | Target Analyte | Sensing Mechanism | Key Advantage |
|---|---|---|---|
| Schiff base colorimetric sensor | Cyanide ion | Deprotonation and color change | Visual detection |
| Schiff base fluorescent probe | 2,4,6-trinitrophenol (TNP) | Fluorescence quenching | High selectivity and sensitivity |
| AIE-based fluorescent probe | Formaldehyde | Aggregation-induced emission | "Turn-on" response |
This table provides examples of sensing applications of related pyridine-based systems, highlighting the potential of this compound in this field.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 6-(4-Methylphenoxy)nicotinaldehyde and its derivatives will likely be guided by the principles of green chemistry, aiming for higher efficiency and reduced environmental impact. rasayanjournal.co.in Current synthetic strategies can be improved by exploring novel catalytic systems and reaction conditions.
Future research should focus on:
Catalyst Development: Investigating the use of earth-abundant and non-toxic metal catalysts, such as iron, to replace traditional palladium or other precious metal catalysts. rsc.org The development of heterogeneous catalysts could also simplify product purification and catalyst recycling. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. acs.orgacs.org
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to construct the core structure of this compound from simple precursors, thereby increasing atom economy and reducing waste. researchgate.netacs.org
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Catalysis | Reduced cost, lower toxicity, improved sustainability rsc.orgresearchgate.net | Development of iron-based and heterogeneous catalysts. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency acs.orgacs.org | Optimization of reaction conditions and solvent selection. |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures researchgate.netacs.org | Design of novel convergent synthetic strategies. |
| Flow Chemistry | Enhanced control, improved safety, scalability | Reactor design and optimization for continuous production. |
Discovery of Novel Reactivity Patterns for the Compound
The aldehyde functional group and the phenoxy-substituted pyridine (B92270) ring in this compound offer a rich landscape for exploring novel chemical transformations. Future research can uncover new reactivity patterns, leading to the synthesis of a diverse range of derivatives with unique properties.
Key areas for exploration include:
Cycloaddition Reactions: Investigating the participation of the pyridine ring or the aldehyde group in various cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions, to construct complex polycyclic systems. acsgcipr.orgrsc.orglibretexts.org This could involve the in-situ generation of reactive intermediates from the starting aldehyde. acs.orgsigmaaldrich.com
Novel Condensation Reactions: Exploring new condensation partners for the aldehyde group beyond standard reagents to create novel imines, enamines, or other heterocyclic systems. The reactivity of similar heterocyclic aldehydes in condensation reactions provides a basis for this exploration. sapub.org
C-H Activation: Developing methods for the selective functionalization of the C-H bonds on the pyridine or the methylphenoxy ring, allowing for the late-stage modification of the compound and the rapid generation of analogues.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel bond formations and transformations that are not accessible through traditional thermal methods.
Integration with Advanced Characterization Techniques (e.g., in-situ spectroscopy)
To gain a deeper understanding of the synthesis and reactivity of this compound, the integration of advanced characterization techniques is crucial. In-situ and operando spectroscopic methods can provide real-time insights into reaction mechanisms and the behavior of catalysts. wikipedia.orgresearchgate.net
Future research should leverage:
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time during synthesis. rsc.orgspectroscopyonline.com This can help in optimizing reaction conditions and elucidating reaction pathways.
Operando Spectroscopy: To study the active state of catalysts used in the synthesis of this compound under actual reaction conditions. wikipedia.orgresearchgate.netyoutube.com This can reveal structure-activity relationships and guide the design of more efficient catalysts.
Advanced NMR Techniques: Employing two-dimensional and diffusion-ordered NMR spectroscopy (DOSY) to characterize the structure of complex derivatives and study intermolecular interactions.
Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional structure of new derivatives, providing crucial information for understanding their properties and for computational modeling. mdpi.com
| Technique | Application in Research | Expected Insights |
| In-situ FTIR/Raman | Real-time reaction monitoring rsc.orgspectroscopyonline.com | Identification of intermediates, kinetic data, mechanism elucidation. |
| Operando Spectroscopy | Catalyst characterization under reaction conditions wikipedia.orgresearchgate.net | Understanding catalyst deactivation, structure-activity relationships. |
| Advanced NMR | Structural elucidation of complex molecules | Confirmation of connectivity, stereochemistry, and solution-state behavior. |
| X-ray Diffraction | Determination of 3D molecular structure mdpi.com | Precise bond lengths and angles, crystal packing information. |
Predictive Modeling and Machine Learning in Compound Design and Property Prediction
Computational approaches, particularly predictive modeling and machine learning, are set to play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives. researchgate.net
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of derivatives based on their structural features. nih.govnih.govyoutube.com This can guide the design of compounds with enhanced potency and selectivity for specific targets. youtube.comyoutube.com
Machine Learning for Property Prediction: Utilizing machine learning algorithms to predict a wide range of physicochemical properties, such as solubility, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netljmu.ac.ukgithub.com This can help in prioritizing compounds for synthesis and experimental testing.
Predicting Reaction Outcomes: Employing machine learning models to predict the yield and selectivity of reactions involving this compound, which can aid in the planning and optimization of synthetic routes. researchgate.net
De Novo Design: Using generative machine learning models to design novel derivatives of this compound with desired property profiles.
Exploration of Niche Applications in Emerging Technologies
The unique electronic and structural features of this compound make it a promising candidate for exploration in various emerging technologies.
Potential niche applications to be investigated include:
Organic Electronics: Investigating the use of derivatives of this compound as components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or organic field-effect transistors (OFETs). The functionalized pyridine core can be tuned to achieve desired electronic properties. rsc.org
Functional Materials: Exploring the incorporation of this compound into polymers or metal-organic frameworks (MOFs) to create materials with novel optical, electronic, or catalytic properties. The functionalization of materials with organic molecules is a rapidly growing field. european-mrs.comrsc.org
Chemical Sensors: Designing derivatives that can act as selective colorimetric or fluorescent sensors for the detection of specific analytes, such as metal ions or other small molecules. illinois.edu
Agrochemicals: Screening for potential herbicidal or pesticidal activity, as many pyridine-based compounds have found applications in agriculture.
Q & A
Q. Experimental Design :
Synthesize both analogs under identical conditions.
Compare logP (HPLC-based shake-flask method).
Perform surface plasmon resonance (SPR) to measure binding kinetics to target enzymes .
Basic: What in vitro models are suitable for initial screening of neuroprotective activity?
Methodological Answer:
- Primary neuronal cultures : Rat cortical neurons exposed to oxidative stress (H₂O₂ or glutamate).
- Cell lines : SH-SY5Y or PC12 cells treated with Aβ₁–₄₂ to model Alzheimer’s pathology.
- Assays : Measure cell viability (MTT), ROS production (DCFH-DA), and mitochondrial membrane potential (JC-1 dye) .
Advanced: How can researchers investigate the role of this compound in NAD⁺ metabolism and its implications for cancer therapy resistance?
Methodological Answer:
- NAD⁺ quantification : Use LC-MS/MS to track intracellular NAD⁺ levels in leukemia cells treated with the compound and NAMPT inhibitors (e.g., APO866).
- Rescue experiments : Co-administer nicotinaldehyde (30 mg/kg in xenografts) to assess NAD⁺ salvage pathway reactivation .
- Mechanistic studies : CRISPR knockout of NAPRT (Preiss-Handler pathway enzyme) to determine dependency on alternative NAD⁺ synthesis routes .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles.
- Storage : Desiccated at –20°C in amber vials to prevent aldehyde oxidation.
- Disposal : Neutralize with 10% aqueous NaHSO₃ before incineration .
Advanced: How to analyze competitive inhibition of nicotinamidases by this compound?
Methodological Answer:
- Enzyme kinetics : Perform Lineweaver-Burk plots with varying nicotinamide (substrate) and inhibitor concentrations. Competitive inhibition shows intersecting y-axis.
- Ki determination : Use the Cheng-Prusoff equation with IC₅₀ values from fluorescence-based assays (e.g., Plasmodium falciparum nicotinamidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
